molecular formula C7H5F2NO B6233689 N-[(2,5-difluorophenyl)methylidene]hydroxylamine CAS No. 915768-14-8

N-[(2,5-difluorophenyl)methylidene]hydroxylamine

Cat. No.: B6233689
CAS No.: 915768-14-8
M. Wt: 157.1
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Description

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a difluorophenyl group attached to a hydroxylamine moiety

Properties

CAS No.

915768-14-8

Molecular Formula

C7H5F2NO

Molecular Weight

157.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as Grignard reagents can be employed.

Major Products Formed:

  • Oxidation: Formation of oximes and nitro compounds.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of difluorophenyl-containing molecules in biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2,5-Difluorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

  • N-(2,5-Difluorophenyl)thiourea

  • 2,5-Difluorophenyl isothiocyanate

Uniqueness: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

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